(5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(2Z)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazolo-thiazole core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl and thiophene-2-yl groups via coupling reactions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the double bonds would yield saturated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Phenolic Compounds: Compounds with hydroxyl groups attached to aromatic rings.
Thiophene Derivatives: Compounds containing the thiophene ring structure.
Uniqueness
This compound is unique due to its triazolo-thiazole core, which imparts specific electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15N3O2S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(5Z)-5-[(Z)-3-(2-methoxyphenyl)prop-2-enylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15N3O2S2/c1-25-16-9-3-2-6-14(16)7-4-10-17-19(24)23-20(27-17)21-18(22-23)12-11-15-8-5-13-26-15/h2-13H,1H3/b7-4-,12-11+,17-10- |
InChI Key |
FAIXZIHEIMLDDB-VEYWJUQXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\C=C/2\C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2 |
Origin of Product |
United States |
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